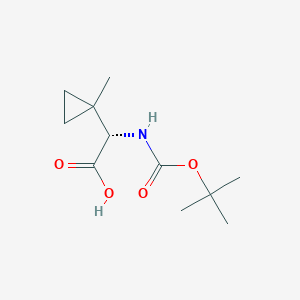

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protected amino group and a cyclopropyl moiety, making it a valuable intermediate in the synthesis of various biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 1-methylcyclopropyl carboxylic acid.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

Formation of the Acetic Acid Moiety: The protected amino compound is then subjected to carboxylation reactions to introduce the acetic acid functionality. This can be achieved through various methods, including Grignard reactions or carboxylation of organolithium intermediates.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid is optimized for large-scale production. This involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalysis: Employing catalysts to improve reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropyl ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium tert-butoxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

Cyclopropyl Ketones: Formed through oxidation.

Amines and Alcohols: Resulting from reduction reactions.

Substituted Amino Acids: Produced via nucleophilic substitution.

Applications De Recherche Scientifique

Chemistry

Synthesis of Chiral Intermediates: Used in the preparation of enantiomerically pure compounds.

Catalyst Development: Serves as a ligand in asymmetric catalysis.

Biology

Enzyme Inhibition Studies: Acts as a substrate or inhibitor in enzymatic reactions.

Protein Modification: Utilized in the modification of proteins for structural and functional studies.

Medicine

Drug Development: Intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Prodrug Design: Employed in the design of prodrugs to improve bioavailability and targeting.

Industry

Agrochemicals: Intermediate in the production of herbicides and pesticides.

Material Science: Used in the synthesis of polymers and advanced materials.

Mécanisme D'action

The mechanism by which (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid exerts its effects depends on its application. In drug development, it may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with Receptors: Modifying receptor function to elicit a biological response.

Pathway Modulation: Influencing biochemical pathways involved in disease processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid: The enantiomer of the compound, with different biological activities.

2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid: Lacks the methyl group on the cyclopropyl ring, leading to different reactivity and applications.

2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)propanoic acid: Contains an additional carbon in the acetic acid moiety, altering its chemical properties.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and catalysts.

Activité Biologique

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid, often referred to as Boc-amino acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its applications in pharmacology.

- Molecular Formula : C₁₀H₁₇NO₄

- Molecular Weight : 215.25 g/mol

- CAS Number : 155976-13-9

- Structure : The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amine functionalities.

Synthesis

The synthesis of this compound typically involves the coupling of Boc-protected amino acids with cyclopropyl derivatives. The reaction conditions often include the use of coupling agents such as EDCI and HOBt in a solvent like DCM (dichloromethane) .

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties, particularly against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). For instance, derivatives of cyclopropyl amino acids have shown promising results in inhibiting viral replication by targeting specific viral enzymes .

| Study | Virus Target | Activity | EC50 Value |

|---|---|---|---|

| Study 1 | HBV | Inhibits capsid assembly | 511 nM |

| Study 2 | HCV | Inhibits NS3/4A protease | 10 µM |

Antimicrobial Properties

The biological activity of Boc-amino acids extends to antimicrobial effects. Some studies have reported that compounds containing cyclopropyl groups can enhance the potency of antimicrobial agents by improving their hydrophobic interactions with bacterial membranes .

Enzyme Inhibition

This compound may also act as an inhibitor for specific kinases involved in various signaling pathways. For example, the inhibition of PfGSK3 and PfPK6 has been noted in related compounds, suggesting potential applications in treating malaria .

Case Study 1: Antiviral Efficacy

In a clinical trial involving patients infected with genotype 1 HCV, a derivative of Boc-amino acids was tested for its antiviral efficacy. The study included both single ascending dose (SAD) and multiple ascending dose (MAD) phases, demonstrating significant reductions in viral load among participants receiving the treatment .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated that the compound exhibited notable activity against resistant strains, supporting its potential as an alternative therapeutic agent .

Propriétés

IUPAC Name |

(2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVOXOHBBPCXTC-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.